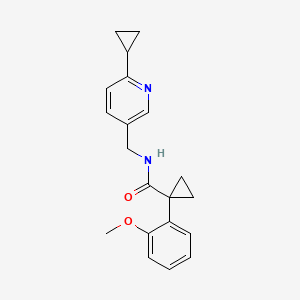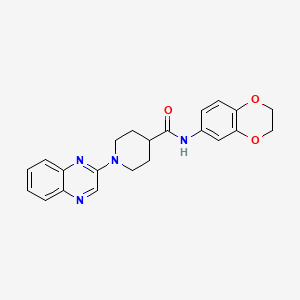
6-(Aminomethyl)-1,2,4-triazin-5(4H)-one
Descripción general
Descripción
6-(Aminomethyl)-1,2,4-triazin-5(4H)-one, also known as AMT, is a heterocyclic organic compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. AMT is a derivative of triazine and has a molecular formula of C3H5N5O.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- 6-(Aminomethyl)-1,2,4-triazin-5(4H)-one and its derivatives have been studied for their synthesis and molecular structure. For example, Hwang et al. (2006) synthesized 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, a compound with a similar molecular structure, and analyzed its crystalline form and molecular interactions (Hwang et al., 2006).
Effect on Lignification Process
- The impact of triazine derivatives on biological processes like lignification has been explored. Muñoz et al. (1990) reported that a structurally analogous triazine, 4-amino-6-methyl-3-phenylamino-1,2,4-triazin-5(4H)-one, inhibits cell-wall lignification catalyzed by peroxidase in lupin (Muñoz et al., 1990).
Asymmetric Induction in Reactions
- The compound has been utilized in chemical reactions demonstrating asymmetric induction. Egorov et al. (2006) explored the use of amino acids as chiral auxiliaries in nucleophilic additions to triazinones, highlighting the compound's role in stereochemical control in synthesis (Egorov et al., 2006).
Synthetic Applications
- In synthetic chemistry, various methods have been developed to create derivatives of 6-(Aminomethyl)-1,2,4-triazin-5(4H)-one. For instance, Neunhoeffer et al. (1984) described the synthesis and reactions of 6-amino-1,2,4-triazin-5-ones, offering insights into the reactivity and applications of these compounds (Neunhoeffer et al., 1984).
Anticancer and Antibacterial Properties
- Some derivatives have demonstrated potential pharmacological activities, such as anticancer and antibacterial effects. Holla et al. (1999) synthesized compounds with antibacterial and antitumor activities, showing the biomedical relevance of these structures (Holla et al., 1999).
Novel Derivative Synthesis
- Research has also focused on creating novel derivatives for various applications. Vahedi et al. (2010) described a synthetic procedure for [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives, showcasing the versatility of this compound in synthesizing complex structures (Vahedi et al., 2010).
Propiedades
IUPAC Name |
6-(aminomethyl)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-1-3-4(9)6-2-7-8-3/h2H,1,5H2,(H,6,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJILEXBDIMQXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(C(=O)N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2758996.png)

![N-(2-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2758998.png)
![2-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2759000.png)

![6-[3-(dimethylamino)acryloyl]-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B2759005.png)
![N-mesityl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2759008.png)
![3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)




![1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2759018.png)